N-(3-chlorophenyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide
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Description
N-(3-chlorophenyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide is a useful research compound. Its molecular formula is C20H18ClN5O3S and its molecular weight is 443.91. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Researchers have developed synthetic pathways to create various derivatives of triazoloquinazolinone compounds. These methodologies involve cyclization reactions, starting from different precursors to obtain compounds with potential H1-antihistaminic activity. For example, a series of 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones were synthesized and evaluated for their H1-antihistaminic activity, showcasing a method to produce compounds with specific biological activities (Gobinath, Subramanian, & Alagarsamy, 2015). Similarly, novel synthetic routes have been explored to produce [1,2,4]triazoloquinazolinium betaines and derivatives with varied functional groups, demonstrating the versatility in chemical modifications to explore pharmacological properties (Crabb et al., 1999).
Pharmacological Investigations and Potential Therapeutic Applications
The pharmacological investigations have focused on evaluating the H1-antihistaminic activity of these compounds. For instance, compounds within this class have been found to protect animals from histamine-induced bronchospasm significantly, indicating their potential as H1-antihistaminic agents. One study highlighted a compound that was more potent than chlorpheniramine maleate, a reference drug, in protecting against bronchospasm with negligible sedative properties, suggesting its potential as a new class of H1-antihistamines (Alagarsamy et al., 2007). Another research effort synthesized a series of N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides, showing considerable cytotoxicity and anticancer activity against various cancer cell lines, thus opening avenues for cancer therapy (Kovalenko et al., 2012).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3S/c1-11-22-19-14-8-16(28-2)17(29-3)9-15(14)24-20(26(19)25-11)30-10-18(27)23-13-6-4-5-12(21)7-13/h4-9H,10H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHNMGVVGOROSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NC4=CC(=CC=C4)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide |
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